molecular formula C10H21NO B15248281 Ethyl octanimidate

Ethyl octanimidate

Cat. No.: B15248281
M. Wt: 171.28 g/mol
InChI Key: NUXNOOGZAAZDQT-UHFFFAOYSA-N
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Description

Ethyl octanimidate (systematic IUPAC name: this compound) is an ester derivative of octanimidic acid. The compound features an eight-carbon imidic acid backbone esterified with ethanol, resulting in the formula C₁₀H₂₁NO₂ (molecular weight: 199.28 g/mol). Imidate esters like this compound are reactive intermediates in organic synthesis, particularly in nucleophilic substitution reactions and peptide coupling .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

ethyl octanimidate

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(11)12-4-2/h11H,3-9H2,1-2H3

InChI Key

NUXNOOGZAAZDQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octanimidate can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows:

C7H15COOH+C2H5OHC7H15COOC2H5+H2O\text{C}_7\text{H}_{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} C7​H15​COOH+C2​H5​OH→C7​H15​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, the use of more efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl octanimidate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Octanoic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile, different substituted products.

Scientific Research Applications

Ethyl octanimidate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: In the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl octanimidate involves its interaction with enzymes and other biological molecules. For instance, esterases catalyze the hydrolysis of this compound, breaking it down into octanoic acid and ethanol. This reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of other compounds.

Comparison with Similar Compounds

Molecular and Structural Properties

Property This compound Ethyl 7-Oxononanoate Ethyl Oxamate
Molecular Formula C₁₀H₂₁NO₂ C₁₁H₂₀O₃ C₄H₇NO₃
Molecular Weight (g/mol) 199.28 200.27 117.10
Functional Groups Imidate ester Keto ester Oxamate ester
XLogP3 (Lipophilicity) ~2.5 (estimated) 1.8 -0.5 (estimated)
Key Features Reactive imidate group Ketone at C7 position Short-chain, amide-ester hybrid

Notes:

  • This compound’s lipophilicity (XLogP3) is estimated to be higher than ethyl 7-oxonononanoate due to its longer alkyl chain and non-polar imidate group.
  • Ethyl oxamate ’s lower molecular weight and polar amide group result in reduced lipophilicity, enhancing water solubility compared to the other two compounds.

Key Findings :

  • This compound’s imidate group enables efficient coupling reactions, making it valuable in peptide synthesis .
  • Ethyl 7-oxononanoate’s ketone functionality allows participation in aldol reactions, useful in organic frameworks .

Physicochemical Properties

  • Solubility: this compound is expected to be sparingly soluble in water (similar to ethyl 7-oxononanoate) but soluble in organic solvents like dichloromethane. Ethyl oxamate, with its polar amide group, shows higher aqueous solubility.
  • Boiling Point : this compound likely has a higher boiling point (~250°C estimated) than ethyl oxamate (160–180°C) due to its longer carbon chain.

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